molecular formula C18H19BrN2O3 B5145812 ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate

ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate

Cat. No.: B5145812
M. Wt: 391.3 g/mol
InChI Key: YUAXZJAPBIXNTH-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate is a complex organic compound that belongs to the pyran family This compound is characterized by its unique structure, which includes an amino group, a bromophenyl group, a cyano group, and a propyl group attached to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyran ring, followed by the introduction of the bromophenyl, cyano, and propyl groups. The amino group is usually introduced in the final steps. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process. Safety measures and environmental considerations are also crucial in industrial production to minimize the release of hazardous by-products and ensure worker safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The bromophenyl group can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 6-amino-4-(2-fluorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.

    Ethyl 6-amino-4-(2-methylphenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromophenyl group in ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate imparts unique chemical properties, such as increased reactivity in substitution reactions and the ability to form specific interactions with biological molecules. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-3-7-14-16(18(22)23-4-2)15(12(10-20)17(21)24-14)11-8-5-6-9-13(11)19/h5-6,8-9,15H,3-4,7,21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAXZJAPBIXNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2Br)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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